molecular formula C18H22N2O3 B2547887 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 953228-81-4

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2547887
CAS No.: 953228-81-4
M. Wt: 314.385
InChI Key: QMRRTHKMJTYQQF-UHFFFAOYSA-N
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Description

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the 3-Methoxyphenyl Group:

    Formation of the Ethanone Moiety: The ethanone group is then introduced, often through a series of reactions involving intermediates.

    Introduction of the 2-Methylpiperidin-1-yl Group: The final step involves the attachment of the 2-methylpiperidin-1-yl group to the ethanone moiety.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The exact pathways and targets would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenylisoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone
  • 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Uniqueness

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is unique due to the presence of the 3-methoxyphenyl group, which may impart specific biological activities and chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-6-3-4-9-20(13)18(21)12-15-11-17(23-19-15)14-7-5-8-16(10-14)22-2/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRRTHKMJTYQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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